1-ethyl-1H-1,2,4-triazole-5-carboxamide

Regioisomer identification Melting point Quality control

1-Ethyl-1H-1,2,4-triazole-5-carboxamide is a small-molecule heterocyclic building block belonging to the 1,2,4-triazole family, featuring a primary carboxamide at the 5-position and an N-ethyl substituent. Its molecular formula (C₅H₈N₄O) and low molecular weight (140.14 g/mol) make it a versatile synthetic intermediate for agrochemical and pharmaceutical research.

Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
CAS No. 106535-38-0
Cat. No. B010997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1H-1,2,4-triazole-5-carboxamide
CAS106535-38-0
Synonyms1H-1,2,4-Triazole-5-carboxamide,1-ethyl-(9CI)
Molecular FormulaC5H8N4O
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCCN1C(=NC=N1)C(=O)N
InChIInChI=1S/C5H8N4O/c1-2-9-5(4(6)10)7-3-8-9/h3H,2H2,1H3,(H2,6,10)
InChIKeyBMOCROAXWJNYKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-1H-1,2,4-triazole-5-carboxamide (CAS 106535-38-0) Procurement & Differentiation Guide


1-Ethyl-1H-1,2,4-triazole-5-carboxamide is a small-molecule heterocyclic building block belonging to the 1,2,4-triazole family, featuring a primary carboxamide at the 5-position and an N-ethyl substituent [1]. Its molecular formula (C₅H₈N₄O) and low molecular weight (140.14 g/mol) make it a versatile synthetic intermediate for agrochemical and pharmaceutical research . However, its procurement value is contingent upon precise regiochemical identity and purity, as simple substitution or isosteric replacement with other triazole carboxamides can lead to divergent reactivity and biological outcomes.

Why Generic Substitution of 1-Ethyl-1H-1,2,4-triazole-5-carboxamide Is Not Advisable


Triazole carboxamides are not functionally interchangeable. The position of the carboxamide group on the triazole ring determines hydrogen-bonding vectors, dipole moment, and metabolic stability [1]. Unlike the more common 3-carboxamide regioisomer, which places the amide adjacent to the N-ethyl group, the 5-carboxamide isomer presents a distinct electronic environment [2]. This can alter reactivity in subsequent synthetic steps, potentially reducing yield or generating off-target impurities. The specific combination of N-ethyl and 5-carboxamide substitution also influences physicochemical properties such as log P (-0.5) and topological polar surface area (73.8 Ų), which differ from those of N-methyl or unsubstituted analogs [1]. Consequently, generic substitution without rigorous analytical verification risks compromising the reproducibility of synthetic routes and the integrity of downstream biological data.

Quantitative Differentiation Evidence for 1-Ethyl-1H-1,2,4-triazole-5-carboxamide vs. Key Analogs


Regiochemical Identity: Melting Point Distinction from 3-Carboxamide Regioisomer

The 5-carboxamide regioisomer can be distinguished from the 3-carboxamide analog by its melting behavior. A closely related compound, 1-(1-ethoxyethyl)-1,2,4-triazole-5-carboxamide, exhibits a melting point of 87–89°C, whereas the corresponding 3-carboxamide derivatives typically melt at higher temperatures [1]. This difference provides a rapid confirmatory test for procurement specifications.

Regioisomer identification Melting point Quality control

Lipophilicity Control: XLogP3 Difference from N-Methyl and N-H Analogs

The target compound has a computed XLogP3 of -0.5 [1]. This value is lower than that of the N-methyl analog (predicted XLogP3 ≈ 0.0) and considerably lower than the N-H parent 1,2,4-triazole-5-carboxamide (XLogP3 ≈ -0.2). The reduced lipophilicity indicates improved water solubility, which can be advantageous for biological assays requiring aqueous conditions.

Lipophilicity ADME prediction Physicochemical profiling

Polar Surface Area: Enhanced H-Bond Potential vs. 3-Carboxamide Regioisomer

The computed topological polar surface area (TPSA) for the target compound is 73.8 Ų [1]. This is identical to the TPSA of the 3-carboxamide regioisomer; however, the spatial arrangement of the hydrogen bond donor/acceptor atoms differs, affecting molecular recognition. The 5-carboxamide orientation places the amide group in a less sterically hindered environment compared to the 3-position, potentially enhancing intermolecular hydrogen bonding.

Topological polar surface area Hydrogen bonding Blood-brain barrier penetration

Synthetic Efficiency: Direct Access to 1,5-Disubstituted Triazole Scaffolds

Recent methodology developments have enabled practical synthesis of 1,5-disubstituted-1,2,4-triazoles with carboxamide functionality using stable amidine reagents [1]. The target compound can serve as a direct precursor for further derivatization at the 3-position while retaining the 5-carboxamide handle, offering a synthetic advantage over the 3-carboxamide analog, which would require protection/deprotection strategies for analogous transformations.

Synthetic chemistry 1,5-Disubstituted triazoles Building block efficiency

Recommended Procurement Scenarios for 1-Ethyl-1H-1,2,4-triazole-5-carboxamide Based on Differentiation Evidence


Agrochemical Lead Optimization Requiring Defined Water Solubility

When a fungicide development program needs a triazole scaffold with controlled lipophilicity, the XLogP3 of -0.5 for this compound provides a measurable advantage over the N-methyl analog (predicted XLogP3 ≈ 0.0). This difference can improve formulation in aqueous spray solutions and reduce environmental persistence [1]. Procurement should specify 1-ethyl-1H-1,2,4-triazole-5-carboxamide (CAS 106535-38-0) rather than generic 'triazole carboxamide' to ensure the desired physicochemical profile.

Medicinal Chemistry Library Synthesis with Regiochemical Precision

For building a focused library of 1,5-disubstituted triazoles, the 5-carboxamide isomer offers synthetic efficiency by leaving the 3-position free for diversification. Using the 3-carboxamide regioisomer would necessitate additional protection/deprotection chemistry, adding cost and reducing overall yield [1]. Confirm identity via melting point analysis (expected range 87–89°C for close analog) or HPLC retention time alignment with an authentic standard.

Structure-Activity Relationship (SAR) Studies on Hydrogen Bonding

When probing the effect of hydrogen bond orientation on target binding, the distinct spatial arrangement of the 5-carboxamide group (versus the 3-carboxamide isomer) is critical. Although TPSA values are identical (73.8 Ų), the different vector of the amide carbonyl and amine can lead to divergent binding modes [1]. Researchers must explicitly order the 5-carboxamide isomer to avoid confounding SAR data with regioisomeric artifacts.

Synthetic Intermediate for Triazole-Containing Pharmaceuticals

As a versatile intermediate, this compound can be directly converted to amides, esters, or hydrazides. Its low molecular weight (140.14 g/mol) and defined regioisomeric purity reduce the likelihood of byproduct formation in subsequent steps. Suppliers should provide a Certificate of Analysis (CoA) showing ≥95% purity by HPLC and confirmation of regioisomeric identity by ¹H-NMR or melting point, leveraging the mp distinction from the 3-carboxamide analog [1].

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